molecular formula C10H13ClF3N B3040128 2-(4-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride CAS No. 15996-89-1

2-(4-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride

Cat. No.: B3040128
CAS No.: 15996-89-1
M. Wt: 239.66
InChI Key: OXXGECQGZOBRIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride is an organic compound with the molecular formula C10H13ClF3N. It is known for its trifluoromethyl group, which imparts unique chemical properties. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Biochemical Analysis

Biochemical Properties

2-(4-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets of enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme involved . For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways . Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes and proteins, leading to enzyme inhibition or activation . For example, its interaction with cytochrome P450 enzymes results in the inhibition of these enzymes, affecting the metabolism of various substrates . Additionally, the compound can modulate gene expression by binding to transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under dry, room temperature conditions . Its degradation products can have different biochemical properties, potentially leading to altered cellular effects over time . Long-term exposure to the compound in in vitro or in vivo studies has shown sustained effects on cellular signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular signaling without causing significant toxicity . At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular metabolism . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound’s metabolism can lead to the formation of various metabolites, which can further interact with other biomolecules and affect metabolic flux . Additionally, the compound can influence metabolite levels by modulating enzyme activity and gene expression .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound’s lipophilicity allows it to cross cell membranes and accumulate in specific tissues . It can interact with transporters such as P-glycoprotein, which can affect its distribution and localization within the body . Additionally, binding proteins can influence the compound’s transport and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . For instance, it can localize to the endoplasmic reticulum or mitochondria, where it interacts with enzymes and proteins involved in cellular metabolism . Post-translational modifications such as phosphorylation can further influence the compound’s localization and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride typically involves the introduction of the trifluoromethyl group through a series of chemical reactions. One common method is the reaction of 4-(Trifluoromethyl)benzaldehyde with nitroethane, followed by reduction to form the corresponding amine. This amine is then reacted with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using similar reaction pathwaysThe process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce different amine derivatives .

Scientific Research Applications

2-(4-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Employed in studies of enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(4-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride include:

Uniqueness

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in drug development and other scientific research applications .

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N.ClH/c1-9(2,14)7-3-5-8(6-4-7)10(11,12)13;/h3-6H,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXGECQGZOBRIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(4-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(4-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(4-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(4-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride
Reactant of Route 5
2-(4-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride
Reactant of Route 6
2-(4-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.